N-Benzyl-4-chlorobenzenesulfonohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyl-4-chlorobenzenesulfonohydrazide is a chemical compound with the molecular formula C13H13ClN2O2S and a molecular weight of 296.77 g/mol . It is known for its unique structure, which includes a benzyl group attached to a 4-chlorobenzenesulfonohydrazide moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
N-Benzyl-4-chlorobenzenesulfonohydrazide can be synthesized through a reaction between 4-chlorobenzenesulfonyl chloride and benzylhydrazine . The reaction typically involves the following steps:
Reaction Setup: Dissolve 4-chlorobenzenesulfonyl chloride in an appropriate solvent such as dichloromethane.
Addition of Benzylhydrazine: Slowly add benzylhydrazine to the solution while maintaining a controlled temperature.
Reaction Conditions: Stir the reaction mixture at room temperature or slightly elevated temperatures to ensure complete reaction.
Purification: Purify the product using techniques such as recrystallization or column chromatography to obtain pure this compound.
Analyse Chemischer Reaktionen
N-Benzyl-4-chlorobenzenesulfonohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of corresponding amines.
Substitution: this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.
Wissenschaftliche Forschungsanwendungen
N-Benzyl-4-chlorobenzenesulfonohydrazide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: this compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-Benzyl-4-chlorobenzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting certain enzymes or interfering with cellular processes. The exact molecular targets and pathways are still under investigation, but studies suggest that it may affect protein synthesis and cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
N-Benzyl-4-chlorobenzenesulfonohydrazide can be compared with other similar compounds, such as:
N-Benzyl-4-methylbenzenesulfonohydrazide: Similar structure but with a methyl group instead of a chlorine atom.
N-Benzyl-4-nitrobenzenesulfonohydrazide: Contains a nitro group instead of a chlorine atom, leading to different chemical properties and reactivity.
N-Benzyl-4-fluorobenzenesulfonohydrazide: Fluorine substitution results in unique chemical behavior compared to the chlorine-substituted compound.
Eigenschaften
Molekularformel |
C13H13ClN2O2S |
---|---|
Molekulargewicht |
296.77 g/mol |
IUPAC-Name |
N-benzyl-4-chlorobenzenesulfonohydrazide |
InChI |
InChI=1S/C13H13ClN2O2S/c14-12-6-8-13(9-7-12)19(17,18)16(15)10-11-4-2-1-3-5-11/h1-9H,10,15H2 |
InChI-Schlüssel |
LKAUFDXAMDVJGB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN(N)S(=O)(=O)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.